Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate
Description
Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate is a pyrazole-based ester featuring a nitro (NO₂) group at position 3 and a carbamoyl (CONH₂) group at position 4 of the pyrazole ring, linked to an ethyl butanoate chain.
Properties
IUPAC Name |
ethyl 4-(4-carbamoyl-3-nitropyrazol-1-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5/c1-2-19-8(15)4-3-5-13-6-7(9(11)16)10(12-13)14(17)18/h6H,2-5H2,1H3,(H2,11,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSXSTKAYZKXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C=C(C(=N1)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Carbamoylation: The nitrated pyrazole is reacted with an isocyanate to introduce the carbamoyl group at the 4-position.
Esterification: Finally, the butanoic acid moiety is esterified with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. This includes the use of large-scale reactors, continuous flow systems, and automated synthesis equipment to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the carbamoyl group.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols, appropriate solvents (e.g., dichloromethane).
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products
Reduction: Ethyl 4-(4-carbamoyl-3-amino-1H-pyrazol-1-yl)butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid.
Scientific Research Applications
Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The carbamoyl group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The ester moiety allows for the compound’s incorporation into larger molecular frameworks .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The table below highlights structural distinctions between the target compound and analogs from the literature:
Key Observations :
- Heterocycle Diversity: The target’s pyrazole core contrasts with the pyridine-sulfonamide hybrid () and benzoimidazole ().
- Substituent Effects: The target’s nitro and carbamoyl groups are strongly electron-withdrawing, enhancing polarity and hydrogen-bonding capacity. In contrast, ’s compound incorporates a sulfonamide (electron-withdrawing) and urea group (hydrogen-bond donor), while ’s hydroxyethylamine side chain introduces hydrophilicity .
Spectroscopic and Physical Properties
Infrared (IR) Spectroscopy:
- Target Compound: Expected peaks include: ~3340 cm⁻¹ (N–H stretch, carbamoyl), ~1720 cm⁻¹ (ester C=O), ~1530 cm⁻¹ (asymmetric NO₂ stretch).
- : Peaks at 1726 cm⁻¹ (urea C=O), 1164 cm⁻¹ (SO₂ symmetric stretch) .
- : Peaks at ~3344 cm⁻¹ (N–H) and 1726 cm⁻¹ (ester C=O) .
Melting Points:
- ’s compound melts at 138–142°C, attributed to its sulfonamide and urea groups .
Functional and Application-Based Comparison
Reactivity and Drug Design Potential
- Target Compound : The nitro group is reducible to an amine, enabling further derivatization. The carbamoyl group may enhance binding to biological targets (e.g., enzymes).
- : Sulfonamide and urea motifs are prevalent in diuretics (e.g., acetazolamide) and antimicrobial agents .
- : Benzoimidazoles are common in antifungals (e.g., omeprazole), with the hydroxyethyl group improving solubility .
Solubility and Bioavailability
- The target’s ester group reduces polarity compared to ’s sulfonamide but increases lipophilicity relative to ’s hydroxylated side chain. This balance may favor membrane permeability in drug delivery .
Biological Activity
Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a nitro group and a carbamoyl moiety on the pyrazole ring. This combination potentially endows the compound with various biological activities, making it a candidate for further research and development.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 256.22 g/mol. Its structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4O5 |
| Molecular Weight | 256.22 g/mol |
| Functional Groups | Nitro, Carbamoyl |
The biological activity of this compound is hypothesized to arise from its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the carbamoyl group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity .
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit anti-inflammatory properties. In studies involving carrageenan-induced edema in rat models, compounds similar to this compound have shown significant anti-inflammatory effects comparable to standard drugs like ibuprofen .
Antimicrobial Properties
Pyrazoles are known for their antimicrobial activities. This compound could potentially inhibit various bacterial strains. For instance, related compounds have been tested against Escherichia coli, Staphylococcus aureus, and fungal strains such as Aspergillus niger, demonstrating promising results .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, including those structurally related to this compound:
- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested for their ability to reduce inflammation in animal models. Some compounds showed over 75% inhibition of edema at specific time points .
- Antimicrobial Testing : Compounds were screened for their effectiveness against various pathogens, with some demonstrating higher efficacy than established antibiotics at low concentrations .
Comparison with Similar Compounds
This compound can be compared to other pyrazole derivatives:
| Compound | Key Feature | Biological Activity |
|---|---|---|
| Ethyl 4-(4-carbamoyl-3-amino-1H-pyrazol-1-yl)butanoate | Amino group instead of nitro | Potentially different anti-inflammatory effects |
| Ethyl 4-(4-carbamoyl-3-methyl-1H-pyrazol-1-yl)butanoate | Methyl group | Varied antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
